N-[2-(1H-benzimidazol-2-yl)ethyl]-3-nitrobenzamide
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Overview
Description
N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-3-NITROBENZAMIDE is a compound that belongs to the class of organic compounds known as benzimidazoles. These compounds are characterized by a benzene ring fused to an imidazole ring, which is a five-membered ring containing two nitrogen atoms. Benzimidazoles are known for their diverse biological activities and are present in various bioactive compounds, including pharmaceuticals used for treating a range of conditions such as ulcers, infections, and cancer .
Preparation Methods
The synthesis of N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-3-NITROBENZAMIDE typically involves the reaction of 2-(1H-1,3-benzodiazol-2-yl)ethylamine with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-3-NITROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Scientific Research Applications
N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-3-NITROBENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-3-NITROBENZAMIDE involves its interaction with specific molecular targets in the body. The benzimidazole moiety is known to bind to tubulin, inhibiting its polymerization into microtubules, which is essential for cell division. This disruption of microtubule formation can lead to cell cycle arrest and apoptosis, making it a potential anticancer agent .
Comparison with Similar Compounds
N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-3-NITROBENZAMIDE can be compared with other benzimidazole derivatives such as:
N-(1H-1,3-Benzodiazol-2-ylmethyl)furan-2-carboxamide: Known for its antimicrobial properties.
N-(1H-1,3-Benzodiazol-2-yl)benzamide: Studied for its crystallographic and thermal properties.
N-(1H-1,3-Benzodiazol-2-yl)-arylamides: Evaluated for their antibacterial activities.
These compounds share the benzimidazole core structure but differ in their substituents, leading to variations in their biological activities and applications.
Properties
Molecular Formula |
C16H14N4O3 |
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Molecular Weight |
310.31 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-nitrobenzamide |
InChI |
InChI=1S/C16H14N4O3/c21-16(11-4-3-5-12(10-11)20(22)23)17-9-8-15-18-13-6-1-2-7-14(13)19-15/h1-7,10H,8-9H2,(H,17,21)(H,18,19) |
InChI Key |
IEWWWQWPTGNPPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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